1-[(Benzyloxy)methyl]-5-methyl-1H-pyrazol-3-amine
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Overview
Description
1-[(Benzyloxy)methyl]-5-methyl-1H-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with a benzyloxy methyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Benzyloxy)methyl]-5-methyl-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Benzyloxy Methyl Group: This step involves the reaction of the pyrazole derivative with benzyl chloride in the presence of a base such as potassium carbonate.
Methylation: The final step is the methylation of the pyrazole ring, which can be achieved using methyl iodide in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(Benzyloxy)methyl]-5-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
1-[(Benzyloxy)methyl]-5-methyl-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(Benzyloxy)methyl]-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may enhance the compound’s ability to bind to hydrophobic pockets in proteins, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
- 1-[(Benzyloxy)methyl]-5-phenyl-1H-pyrazol-3-amine
- 1-[(Benzyloxy)methyl]-3-methyl-1H-pyrazol-5-amine
- 1-[(Benzyloxy)methyl]-4-methyl-1H-pyrazol-3-amine
Uniqueness: 1-[(Benzyloxy)methyl]-5-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the benzyloxy methyl and methyl groups on the pyrazole ring provides a distinct steric and electronic environment, making it a valuable compound for various applications.
Biological Activity
1-[(Benzyloxy)methyl]-5-methyl-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. Pyrazole and its derivatives are known for a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, synthesizing findings from diverse studies to present a comprehensive overview.
Chemical Structure and Synthesis
The compound this compound features a benzyloxy group and a methyl substitution at the 5-position of the pyrazole ring. The synthesis typically involves the reaction of hydrazine derivatives with appropriate aldehydes or ketones, followed by functionalization to introduce the benzyloxy group.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to 1H-pyrazole have shown effectiveness against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism often involves the induction of apoptosis through caspase activation and cell cycle arrest.
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
1 | MDA-MB-231 | 10 | Induction of apoptosis |
2 | HepG2 | 15 | Cell cycle arrest |
3 | A549 (Lung cancer) | 12 | Inhibition of microtubule assembly |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has also been explored. Compounds similar to this compound have demonstrated the ability to inhibit pro-inflammatory cytokines and reduce NF-kB activation in various models.
Compound | Assay Type | IC50 (μM) | Targeted Pathway |
---|---|---|---|
A | LPS-induced inflammation | 20 | NF-kB/AP-1 pathway |
B | Cytokine release | 25 | IL-6 and TNF-alpha suppression |
Antimicrobial Activity
The antimicrobial effects of pyrazole derivatives have been documented, with some compounds exhibiting activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Compound | Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
C | Staphylococcus aureus | 32 μg/mL |
D | Escherichia coli | 64 μg/mL |
Case Studies
Several case studies highlight the biological efficacy of pyrazole derivatives:
- Anticancer Study : A study evaluated the effect of a series of pyrazole derivatives on breast cancer cells. The results showed that compounds with specific substitutions on the pyrazole ring significantly inhibited cell proliferation and induced apoptosis through caspase activation.
- Anti-inflammatory Study : In another study, a library of pyrazole compounds was screened for anti-inflammatory activity. The most potent compounds inhibited LPS-induced NF-kB activation, demonstrating potential for treating inflammatory diseases.
- Antimicrobial Study : A recent investigation into the antimicrobial properties of pyrazole derivatives revealed that certain compounds exhibited MIC values comparable to traditional antibiotics against various pathogens, suggesting their potential as alternative treatments.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to target proteins associated with its biological activities. These studies provide insights into how structural modifications can enhance potency and selectivity.
Properties
Molecular Formula |
C12H15N3O |
---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
5-methyl-1-(phenylmethoxymethyl)pyrazol-3-amine |
InChI |
InChI=1S/C12H15N3O/c1-10-7-12(13)14-15(10)9-16-8-11-5-3-2-4-6-11/h2-7H,8-9H2,1H3,(H2,13,14) |
InChI Key |
DBPZPPRDNDMQFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1COCC2=CC=CC=C2)N |
Origin of Product |
United States |
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